

# TCH-165: Modulator of Proteasome Assembly for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TCH-165   |           |
| Cat. No.:            | B15574148 | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**TCH-165** is a small molecule modulator of proteasome assembly that has emerged as a valuable tool in cellular biology and drug discovery.[1][2] It functions by regulating the dynamic equilibrium between the 20S and 26S proteasome complexes, ultimately favoring 20S-mediated protein degradation.[1][2][3] This unique mechanism of action allows for the targeted degradation of intrinsically disordered proteins (IDPs), a class of proteins implicated in various diseases, including cancer and neurodegenerative disorders.[3][4] **TCH-165** has been shown to enhance the degradation of key proteins such as  $\alpha$ -synuclein, tau, and the oncoproteins c-Fos and MYC, while leaving structured proteins like GAPDH unaffected.[2][3] These application notes provide detailed protocols for utilizing **TCH-165** in cell culture experiments to study its effects on protein degradation, cell viability, and proteasome activity.

## **Mechanism of Action**

**TCH-165** enhances the proteolytic activity of the 20S proteasome.[2][5] The 20S proteasome is the catalytic core of the proteasome complex, responsible for the breakdown of proteins.[5] **TCH-165** is believed to bind to the  $\alpha$ -rings of the 20S proteasome, inducing a conformational change that opens the gate for substrate entry. This leads to an increase in the degradation of IDPs, which are preferential substrates for the 20S proteasome.[3][4] Concurrently, **TCH-165** 



treatment leads to a decrease in the fully assembled 26S proteasome, further shifting the equilibrium towards the 20S form.[1][3]



Click to download full resolution via product page

Caption: TCH-165 Mechanism of Action.

## **Data Presentation**

The following tables summarize the quantitative data reported for **TCH-165** in various cell-based and in vitro assays.

Table 1: Cell Viability IC50 Values for TCH-165



| Cell Line                             | Cancer Type                     | Incubation Time | IC50 (μM)            |
|---------------------------------------|---------------------------------|-----------------|----------------------|
| RPMI-8226                             | Multiple Myeloma                | 72 hours        | 1.0 - 1.6            |
| U87MG                                 | Glioblastoma                    | 72 hours        | 2.4                  |
| CCRF-CEM                              | Acute Lymphoblastic<br>Leukemia | 72 hours        | 0.9                  |
| THP-1 (WT)                            | Acute Monocytic<br>Leukemia     | 72 hours        | Low single-digit μM  |
| THP-1 (BTZ-resistant)                 | Acute Monocytic<br>Leukemia     | 72 hours        | Effective at 5-10 μM |
| Primary MM Cells<br>(Newly Diagnosed) | Multiple Myeloma                | 72 hours        | 1.0                  |
| Primary MM Cells<br>(Refractory)      | Multiple Myeloma                | 72 hours        | 8.1                  |

Data compiled from multiple sources.[1][6][7]

Table 2: EC50 Values for TCH-165 on 20S Proteasome Activity

| Proteolytic Activity     | EC50 (μM) |
|--------------------------|-----------|
| Chymotrypsin-like (CT-L) | 4.2       |
| Trypsin-like (Tryp-L)    | 3.2       |
| Caspase-like (Casp-L)    | 4.7       |

Data obtained from in vitro proteasome activity assays.[1]

## **Experimental Protocols**

The following are detailed protocols for key experiments to assess the cellular effects of **TCH-165**.





Click to download full resolution via product page

Caption: General Experimental Workflow.

## **Protocol 1: Cell Culture and TCH-165 Treatment**

This protocol outlines the general procedure for culturing cell lines and treating them with **TCH-165**.

#### Materials:

- HEK293T, RPMI-8226, or other cell line of interest
- Complete growth medium (e.g., DMEM for HEK293T, RPMI-1640 for RPMI-8226)
  supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- TCH-165 (stock solution in DMSO)
- Vehicle control (DMSO)



- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA (for adherent cells)
- Cell culture flasks or plates
- Humidified incubator (37°C, 5% CO2)

#### Procedure:

- Cell Seeding:
  - For adherent cells (e.g., HEK293T), seed cells in a culture plate at a density that will allow them to reach 70-80% confluency at the time of treatment.
  - For suspension cells (e.g., RPMI-8226), seed cells at a density of approximately 5 x 10<sup>5</sup> cells/mL.
- Cell Adherence/Growth: Allow cells to adhere (for adherent lines) and grow for 24 hours in a humidified incubator.
- Compound Preparation: Prepare serial dilutions of TCH-165 in complete growth medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%. Prepare a vehicle-only control with the same final DMSO concentration.
- Treatment: Remove the old medium and add the medium containing the desired concentrations of **TCH-165** or vehicle control to the cells.
- Incubation: Incubate the cells for the desired time period (e.g., 4, 8, 24, or 72 hours)
  depending on the specific assay.

## **Protocol 2: Cell Viability Assay (MTS Assay)**

This protocol is for determining the effect of **TCH-165** on cell proliferation and viability.

Materials:



- Treated cells in a 96-well plate (from Protocol 1)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a density of 1.0 x 10<sup>4</sup> cells/well for HEK293T and 5.0 x 10<sup>4</sup> cells/well for RPMI-8226.[8]
- Treat cells with a range of **TCH-165** concentrations (e.g., 0.01-10 μM) for 72 hours.[1]
- Following the incubation period, add MTS reagent to each well according to the manufacturer's instructions.
- Incubate the plate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

## **Protocol 3: Western Blot for Protein Degradation**

This protocol is used to analyze the degradation of specific target proteins following **TCH-165** treatment.

#### Materials:

- Treated cells (from Protocol 1)
- Ice-cold PBS
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- · BCA protein assay kit
- Laemmli sample buffer



- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against the protein of interest (e.g., MYC, α-syn, tau) and a loading control (e.g., GAPDH, β-actin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

#### Procedure:

- Cell Lysis: After treatment (e.g., with 5 μM **TCH-165** for 4 hours for MYC degradation in RPMI-8226 cells), wash the cells with ice-cold PBS.[9] Lyse the cells in RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
- Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel.
  Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody for the protein of interest overnight at 4°C.
  - Wash the membrane with TBST.



- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detection: Visualize the protein bands using an ECL substrate and an imaging system.
- Loading Control: Probe the same membrane with a primary antibody for a loading control to ensure equal protein loading.

## **Protocol 4: In Vitro Proteasome Activity Assay**

This protocol measures the direct effect of **TCH-165** on the catalytic activity of the 20S proteasome.

#### Materials:

- Purified human 20S proteasome
- TCH-165
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like, Boc-LRR-AMC for trypsin-like, Z-LLE-AMC for caspase-like activity)
- Black 96-well plate with a clear bottom
- Fluorescence microplate reader

#### Procedure:

- Pre-treat the purified human 20S proteasome with a range of TCH-165 concentrations for 15 minutes at 37°C in a 96-well plate.
- Initiate the reaction by adding the fluorogenic substrate to each well.
- Measure the increase in fluorescence (excitation/emission ~350/440 nm for AMC) over time using a microplate reader.



 Calculate the rate of substrate cleavage and plot it against the TCH-165 concentration to determine the EC50 value.[3]

## Conclusion

**TCH-165** is a potent and selective modulator of proteasome assembly, offering a unique approach to induce the degradation of intrinsically disordered proteins. The protocols provided herein serve as a comprehensive guide for researchers to investigate the cellular and biochemical effects of **TCH-165**. These studies will contribute to a deeper understanding of its therapeutic potential in various disease models.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. RPMI 8226 Cells [cytion.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. Culture and transfection of HEK293T cells [protocols.io]
- 4. genome.ucsc.edu [genome.ucsc.edu]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. RPMI 8226. Culture Collections [culturecollections.org.uk]
- 7. biorxiv.org [biorxiv.org]
- 8. Small Molecule Modulation of Proteasome Assembly PMC [pmc.ncbi.nlm.nih.gov]
- 9. HEK 293T Tissue Culture Protocols [ndfs.byu.edu]
- To cite this document: BenchChem. [TCH-165: Modulator of Proteasome Assembly for Targeted Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574148#tch-165-experimental-protocol-for-cell-culture]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com